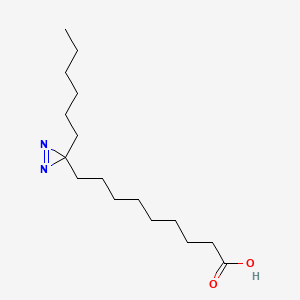

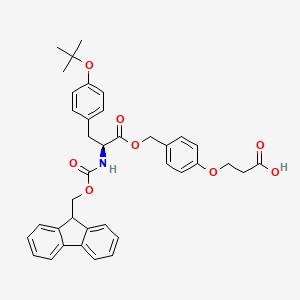

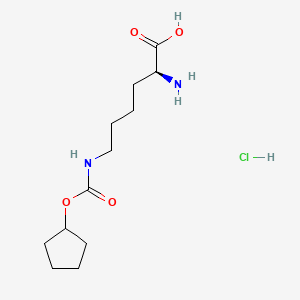

![molecular formula C21H21NO5 B6286329 Fmoc-L-Ser[Psi(Me,Me)Pro]-OH CAS No. 1201651-31-1](/img/structure/B6286329.png)

Fmoc-L-Ser[Psi(Me,Me)Pro]-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Fmoc-L-Ser[Psi(Me,Me)Pro]-OH” is a pseudoproline monomer for Solid Phase Peptide Synthesis (SPPS). It can be successfully coupled with various amino acids using modern coupling techniques, avoiding the need for pseudoproline dipeptides and giving the possibility to introduce pseudoprolines in peptides containing non-natural or rare amino acids .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the IUPAC name (4S)-3-((2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylpentanoyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid .Physical And Chemical Properties Analysis

“this compound” is a white to off-white powder . It has a molecular weight of 480.56 .科学的研究の応用

Fmoc-L-Ser[Psi(Me,Me)Pro]-OH is used in a variety of scientific research applications. It is used to study the effects of peptide structure on its activity and has been used to develop peptide-based therapeutics. It has also been used in the study of protein-peptide interactions, protein folding, and peptide design.

作用機序

Target of Action

Fmoc-L-Ser[Psi(Me,Me)Pro]-OH is a pseudoproline monomer used in solid-phase peptide synthesis (SPPS). Its primary target is the peptide chain being synthesized. Pseudoprolines are introduced to improve the solubility and folding of peptides during synthesis, particularly those containing non-natural or rare amino acids .

Mode of Action

The compound interacts with the growing peptide chain by incorporating itself into the sequence. This incorporation helps to prevent aggregation and misfolding of the peptide during synthesis. The pseudoproline structure introduces a kink in the peptide backbone, which disrupts secondary structures that can lead to aggregation .

Result of Action

The primary molecular effect of this compound is the prevention of peptide aggregation during synthesis. This leads to the production of peptides with correct folding and higher purity. At the cellular level, the synthesized peptides can exhibit enhanced biological activity and stability, making them more effective in their intended applications, such as drug development or research .

Action Environment

Environmental factors such as pH, temperature, and solvent conditions can influence the efficacy and stability of this compound during peptide synthesis. Optimal conditions must be maintained to ensure the proper incorporation of the pseudoproline into the peptide chain. Additionally, the storage and handling of the compound should be carefully managed to prevent degradation and ensure consistent performance in synthesis .

By understanding the mechanism of action of this compound, researchers can better utilize this compound in peptide synthesis to produce high-quality peptides for various applications.

実験室実験の利点と制限

The main advantage of using Fmoc-L-Ser[Psi(Me,Me)Pro]-OH in laboratory experiments is that it is a stable, water-soluble derivative. This makes it easier to handle and store than other peptide derivatives. Additionally, the Fmoc method of peptide synthesis is relatively simple and cost-effective. However, the main limitation of using this compound in laboratory experiments is that its mechanism of action is not well understood.

将来の方向性

The future directions for Fmoc-L-Ser[Psi(Me,Me)Pro]-OH include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research into the use of this compound in the synthesis of peptide-based therapeutics is needed. Finally, further research into the use of this compound in the study of protein-peptide interactions, protein folding, and peptide design is also needed.

合成法

Fmoc-L-Ser[Psi(Me,Me)Pro]-OH is synthesized by the Fmoc method, which is a solid-phase peptide synthesis (SPPS) technique. In this method, the peptide is attached to a solid support material, such as a resin bead, and the peptide is then synthesized one amino acid at a time. The peptide is then cleaved from the support material and the this compound is isolated.

Safety and Hazards

特性

IUPAC Name |

(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-21(2)22(18(12-27-21)19(23)24)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,24)/t18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGJQFWYGIRJKS-SFHVURJKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

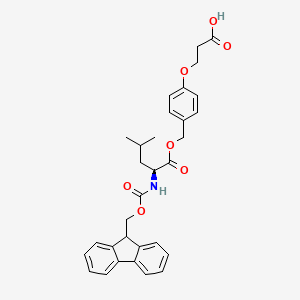

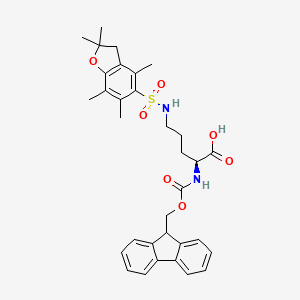

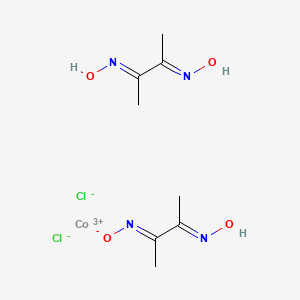

![Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III), 90%](/img/structure/B6286248.png)

![Chlorobis(dimethylglyoximato)[4-(dimethylamino)pyridine]cobalt(III), 98%](/img/structure/B6286273.png)